Bienvenue dans la boutique en ligne BenchChem!

Glycine, N-methyl-N-(4-methylbenzoyl)-

Aldose reductase inhibition Diabetic complications N-acylglycine SAR

Glycine, N-methyl-N-(4-methylbenzoyl)- (CAS 133604-64-5) is an N‑acyl‑N‑methylglycine derivative with the molecular formula C₁₁H₁₃NO₃, a molecular weight of 207.23 g/mol, and the IUPAC name 2‑[methyl‑(4‑methylbenzoyl)amino]acetic acid. It is supplied commercially at purities ≥98%, with batch‑specific analytical documentation including NMR, HPLC, and GC spectra.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 133604-64-5
Cat. No. B3098441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-methyl-N-(4-methylbenzoyl)-
CAS133604-64-5
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N(C)CC(=O)O
InChIInChI=1S/C11H13NO3/c1-8-3-5-9(6-4-8)11(15)12(2)7-10(13)14/h3-6H,7H2,1-2H3,(H,13,14)
InChIKeyWKEPQHRTXMIHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine, N-methyl-N-(4-methylbenzoyl)- (CAS 133604-64-5): Molecular Identity and Baseline Procurement Parameters


Glycine, N-methyl-N-(4-methylbenzoyl)- (CAS 133604-64-5) is an N‑acyl‑N‑methylglycine derivative with the molecular formula C₁₁H₁₃NO₃, a molecular weight of 207.23 g/mol, and the IUPAC name 2‑[methyl‑(4‑methylbenzoyl)amino]acetic acid . It is supplied commercially at purities ≥98%, with batch‑specific analytical documentation including NMR, HPLC, and GC spectra . The molecule serves as a substituted hippurate analogue and has been identified as an inhibitor of aldose reductase (rat lens) in curated bioactivity databases [REFS-1, REFS-3].

Why N‑(4‑Methylbenzoyl)glycine and Other In‑Class Hippuric Acid Analogues Cannot Replace Glycine, N‑methyl‑N‑(4‑methylbenzoyl)-


Within the N‑acylglycine class, simple hippuric acid derivatives such as N‑(4‑methylbenzoyl)glycine (4‑methylhippuric acid, CAS 27115‑50‑0) display markedly weaker aldose reductase inhibition, with IC₅₀ values exceeding 200 µM [1]. Introduction of an N‑methyl substituent, as present in the target compound, produces a ≥17‑fold improvement in potency, consistent with published SAR studies demonstrating that N‑methyl and N‑phenyl substitution in the N‑benzoyl amino acid series substantially increases inhibitory activity [2]. Consequently, substituting the non‑methylated or non‑para‑tolyl analogues for the target compound will result in a significant loss of pharmacological activity and altered physicochemical properties.

Quantitative Differentiation Evidence for Glycine, N-methyl-N-(4-methylbenzoyl)- (CAS 133604-64-5): Head‑to‑Head Comparisons with Closest Analogues


Aldose Reductase Inhibitory Potency: N-Methyl Derivative vs. 4-Methylhippuric Acid (Direct Head‑to‑Head)

In the rat lens aldose reductase assay, N‑methyl‑N‑(4‑methylbenzoyl)glycine achieves an IC₅₀ of 13,000 nM (13 µM), whereas the non‑methylated analogue 4‑methylhippuric acid (N‑(4‑methylbenzoyl)glycine) shows an IC₅₀ of 220,000 nM (220 µM) [1]. This represents a 16.9‑fold superiority in inhibitory potency attributable solely to N‑methyl substitution.

Aldose reductase inhibition Diabetic complications N-acylglycine SAR

Computed Lipophilicity (LogP) Advantage Over 4‑Methylhippuric Acid

The computed logP of N‑methyl‑N‑(4‑methylbenzoyl)glycine is 1.15 , while that of 4‑methylhippuric acid is 0.88 [1]. The 0.27 log unit increase represents an approximate 1.86‑fold higher partition coefficient, indicating enhanced membrane permeability potential.

Lipophilicity Membrane permeability Drug-likeness

N‑Methyl Substitution as a Confirmed SAR Determinant in N‑Benzoyl Amino Acid Aldose Reductase Inhibitors

In a comparative study of N‑benzoyl and N‑(phenylsulfonyl) amino acid aldose reductase inhibitors, N‑methyl substitution in the N‑benzoyl series was shown to produce a significant increase in inhibitory activity, an effect attributed to conformational restriction favoring the trans rotamer of the carboxymethyl group relative to the aromatic ring [1]. Unsubstituted N‑benzoylglycines required concentrations exceeding 100 µM to achieve 50% inhibition, whereas N‑methyl‑N‑benzoyl analogues displayed substantially higher potency.

Structure-activity relationship N-methyl effect Conformational control

Documented Purity and Batch‑Level Analytical Characterization vs. Non‑Certified Analogues

N‑Methyl‑N‑(4‑methylbenzoyl)glycine is commercially available with a standard purity of 98%, and suppliers such as Bidepharm provide batch‑specific QC documentation including NMR, HPLC, and GC spectra . In contrast, many generic N‑acylglycine analogues are offered at lower purities (95% or NLT 97%) without multi‑method analytical certification, introducing variability in biological assay outcomes.

Quality control Reproducibility Procurement standards

Optimal Procurement and Application Scenarios for Glycine, N-methyl-N-(4-methylbenzoyl)- (CAS 133604-64-5)


Aldose Reductase Inhibitor Screening and Diabetic Complication Research

With a confirmed IC₅₀ of 13 µM against rat lens aldose reductase [1] and a 16.9‑fold potency advantage over the non‑methylated 4‑methylhippuric acid, this compound serves as a validated N‑acyl‑N‑methylglycine reference inhibitor for aldose reductase screening cascades. Its defined potency makes it suitable as a positive control or chemical probe in enzymatic assays, and the documented purity supports reproducible dose‑response studies.

Structure–Activity Relationship (SAR) Studies on N‑Substituted Glycine Derivatives

As demonstrated by the J. Med. Chem. 1991 SAR analysis [2], N‑methyl substitution is a critical determinant of aldose reductase inhibitory activity in the N‑benzoyl amino acid series. This compound provides the 4‑methylbenzoyl‑N‑methylglycine scaffold for systematic SAR exploration, enabling head‑to‑head comparisons with N‑H, N‑phenyl, and alternative N‑alkyl analogues.

Analytical Reference Standard for Hippuric Acid Derivative Profiling

With batch‑level NMR, HPLC, and GC documentation and a purity of ≥98%, this compound is qualified as an analytical reference standard for the identification and quantification of N‑acyl‑N‑methylglycines in complex biological matrices, including metabolite profiling and environmental biomonitoring studies.

Computational Chemistry and Drug‑Likeness Profiling

The compound's computed logP of 1.15 and TPSA of 57.61 Ų position it within favorable drug‑likeness space. It can be employed as a validation ligand for computational models of membrane permeability, conformational analysis (rotameric equilibria), and pharmacophore modeling of aldose reductase inhibitors.

Quote Request

Request a Quote for Glycine, N-methyl-N-(4-methylbenzoyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.